molecular formula C19H29N3O2 B7449591 N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide

N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide

Cat. No. B7449591
M. Wt: 331.5 g/mol
InChI Key: ZFDYPYVWHZMUOE-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide, also known as MDPV, is a synthetic stimulant drug that belongs to the cathinone class. MDPV is a highly addictive substance that has been associated with many cases of abuse and addiction. Despite its negative reputation, MDPV has been the subject of scientific research due to its unique chemical properties and potential therapeutic applications.

Mechanism of Action

N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide works by increasing the levels of dopamine in the brain. It does this by blocking the reuptake of dopamine, which leads to increased dopamine release and prolonged dopamine activity in the brain. This results in a feeling of euphoria and increased energy and alertness.
Biochemical and Physiological Effects:
N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide has also been shown to have neurotoxic effects, which can lead to long-term damage to the brain.

Advantages and Limitations for Lab Experiments

N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide has been used in a number of lab experiments due to its unique chemical properties and potential therapeutic applications. However, its highly addictive nature and potential for abuse make it a difficult substance to work with. Additionally, N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide is a controlled substance in many countries, which makes it difficult to obtain and use in lab experiments.

Future Directions

There are many potential future directions for research on N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide. One area of interest is the development of new drugs that target the dopamine transporter and have fewer side effects than N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide. Another area of interest is the development of new therapies for dopamine-related disorders such as Parkinson's disease and ADHD. Additionally, more research is needed to understand the long-term effects of N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide on the brain and body, as well as its potential for addiction and abuse.

Synthesis Methods

N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide can be synthesized through various methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The Leuckart reaction involves the reaction of piperonal with ammonium formate and formic acid, followed by reaction with 4-methylaminorex. Reductive amination involves the reaction of 4-methylaminorex with paraformaldehyde and ammonium chloride, followed by reduction with sodium borohydride. The Mannich reaction involves the reaction of piperonal with formaldehyde and dimethylamine, followed by reaction with 4-methylaminorex.

Scientific Research Applications

N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide has been the subject of scientific research due to its unique chemical properties and potential therapeutic applications. N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide has been shown to have high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-19(2)10-13-22(14-19)18(23)20-15-8-11-21(12-9-15)16-6-4-5-7-17(16)24-3/h4-7,15H,8-14H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDYPYVWHZMUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)NC2CCN(CC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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